molecular formula C20H19N3O2S B2745454 Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-18-9

Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2745454
CAS No.: 338957-18-9
M. Wt: 365.45
InChI Key: VJLMCELXCFZHEV-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-18-9) is a 1,2,4-triazine derivative characterized by a phenyl group at position 3 and a 2,5-dimethylphenylsulfanyl moiety at position 5 of the triazine core. Its molecular formula is C20H19N3O2S, with a molar mass of 365.45 g/mol. Key physicochemical properties include:

  • Density: 1.28 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 518.4 ± 60.0 °C (predicted)
  • pKa: -0.93 ± 0.63 (predicted) .

Properties

IUPAC Name

ethyl 5-(2,5-dimethylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-4-25-20(24)17-19(26-16-12-13(2)10-11-14(16)3)21-18(23-22-17)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMCELXCFZHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a phenylhydrazine derivative, followed by its reaction with an appropriate ester and a sulfanyl compound under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactive functional groups. Notably, it can undergo oxidation to form sulfoxides or sulfones and reduction to yield more saturated derivatives.

Biology

The unique structure of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate makes it a candidate for studying biological interactions. Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer properties .

Case Study: Anticancer Activity
A study demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds containing the triazine ring have shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient. Its ability to interact with specific molecular targets positions it as a candidate for drug development.

Case Study: Pharmacological Potential
In vitro studies have indicated that related triazine derivatives possess antimicrobial and anticancer activities. These findings support further exploration of this compound in medicinal chemistry .

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in synthesizing specialty chemicals.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityApplications
Compound ATriazineAnticancerDrug Development
Compound BThiazoleAntimicrobialPharmaceutical
Ethyl 5...TriazineAnticancerSpecialty Chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related 1,2,4-triazine derivatives, focusing on molecular features, physicochemical properties, and synthetic considerations.

Structural and Molecular Comparisons

Table 1: Key Molecular Features of Selected Analogs
Compound (CAS) Molecular Formula Substituents (Positions 3 and 5) Molecular Weight (g/mol)
Target Compound (338957-18-9) C20H19N3O2S 3-phenyl; 5-(2,5-dimethylphenylsulfanyl) 365.45
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl... (6510-07-2) C19H17N3O2S 3-phenyl; 5-(4-methylphenylsulfanyl) 351.40
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)... (338965-79-0) C20H16ClN3O2S 3-(4-methylphenyl); 5-(3-chlorophenylsulfanyl) 406.88
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}... (338965-81-4) C20H16F3N3O2S 3-(4-methylphenyl); 5-(3-CF3-phenylsulfanyl) 419.42
Key Observations:

Substituent Effects on Molecular Weight :

  • The 2,5-dimethylphenylsulfanyl group in the target compound contributes to its higher molecular weight (365.45 g/mol) compared to the 4-methylphenylsulfanyl analog (351.40 g/mol) .
  • Introduction of electronegative groups (e.g., Cl, CF3) increases molecular weight significantly (406.88–419.42 g/mol) .

Electronic and Steric Effects: 2,5-Dimethylphenylsulfanyl: The methyl groups at positions 2 and 5 on the phenyl ring enhance steric bulk and lipophilicity compared to monosubstituted analogs .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa
Target Compound (338957-18-9) 1.28 ± 0.1 518.4 ± 60.0 -0.93 ± 0.63
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl... N/A N/A N/A
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)... N/A N/A N/A
Key Observations:
  • Density and Boiling Point : The target compound’s density (~1.28 g/cm³) and high boiling point (~518°C) reflect its aromatic and sulfur-containing structure, which promotes strong intermolecular interactions .
  • Acidity : The predicted pKa of -0.93 suggests weak acidity, likely due to the electron-withdrawing triazine core .

Biological Activity

Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-18-9) is a synthetic compound belonging to the class of triazine derivatives. Its molecular formula is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S with a molar mass of approximately 365.45 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC20H19N3O2S
Molar Mass365.45 g/mol
Density1.28 ± 0.1 g/cm³
Boiling Point518.4 ± 60 °C
pKa-0.93 ± 0.63

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that triazine derivatives can interfere with viral RNA synthesis and protein translation processes .
  • Antimicrobial Properties : The presence of sulfur in the compound's structure enhances its ability to disrupt microbial cell membranes and inhibit growth. This has been observed in various studies where similar triazine compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : this compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of triazine derivatives against the Tobacco Mosaic Virus (TMV), this compound was evaluated for its effectiveness. The results indicated a significant reduction in viral load with an EC50 value demonstrating strong antiviral activity without cytotoxic effects on host cells .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 10 to 50 µg/mL. The study concluded that the compound's unique structure contributes to its enhanced permeability and interaction with bacterial membranes .

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported at approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells, suggesting a promising avenue for further research in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of substituted anilines (e.g., 4-chloroaniline) with ethyl 5-amino-1,2,4-triazine-6-carboxylate under reflux in xylene/water mixtures. Extended reaction times (72+ hours) improve yield due to slow kinetics .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using 2,5-dimethylthiophenol. Optimize solvent polarity (e.g., DMF) and temperature (80–100°C) to enhance regioselectivity .
  • Step 3 : Purify via recrystallization (ethanol-water) to achieve >95% purity. Monitor intermediates by TLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • NMR : Use 1H^1H NMR to identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and 13C^13C NMR to verify the ester carbonyl (~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 396.1) and fragments corresponding to sulfanyl and triazine moieties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with computed values (DFT/B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .
  • Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the sulfanyl group) by analyzing splitting patterns at elevated temperatures .
  • X-ray Crystallography : Use SHELX for structure refinement. Resolve ambiguities by overlaying experimental and calculated bond lengths (e.g., C–S bond: 1.75–1.80 Å) .

Q. What strategies address unexpected substitution products in triazine derivatives?

  • Methodology :

  • Mechanistic Analysis : Trace competing pathways (e.g., oxidation of –SMe to –SO2_2Me under H2_2O2_2/AcOH). Control pH and oxidant concentration to suppress side reactions .
  • Chromatographic Isolation : Use preparative HPLC with C18 columns to separate isomers (e.g., ortho vs. para substitution) and characterize via 1H^1H-1H^1H COSY .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodology :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazine ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., FtsZ or DprE1) using AutoDock Vina. Adjust protonation states (pH 7.4) to model binding affinities .

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